

# The Chemical Architecture of Baumycin C1: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Baumycin C1**

Cat. No.: **B1284055**

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This whitepaper provides a comprehensive technical overview of the chemical structure of **Baumycin C1**, an antitumor antibiotic belonging to the anthracycline class of compounds. Designed for researchers, scientists, and professionals in drug development, this guide details the molecular framework, spectroscopic data, and relevant biological pathways associated with this potent molecule.

## Core Chemical Structure and Properties

**Baumycin C1** is a glycosidic anthracycline, a class of compounds known for their therapeutic efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore moiety, linked to a daunosamine sugar derivative.

The molecular formula of **Baumycin C1** is C<sub>28</sub>H<sub>29</sub>NO<sub>11</sub>, with a molecular weight of 555.53 g/mol.<sup>[1]</sup> The systematic IUPAC name for **Baumycin C1** is N-[(2R,3R,4S,6R)-6-[[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide.<sup>[2]</sup>

Table 1: Physicochemical Properties of **Baumycin C1**

Property	Value	Source
Molecular Formula	C <sub>28</sub> H <sub>29</sub> NO <sub>11</sub>	<a href="#">[1]</a>
Molecular Weight	555.53 g/mol	<a href="#">[1]</a>
IUPAC Name	N-[(2R,3R,4S,6R)-6- [[[(1R,3R)-3-acetyl-3,5,12- trihydroxy-10-methoxy-6,11- dioxo-2,4-dihydro-1H-tetracen- 1-yl]oxy]-3-hydroxy-2-methyl- tetrahydropyran-4- yl]formamide	<a href="#">[2]</a>
CAS Number	63084-42-4	

## Structural Elucidation: A Spectroscopic Approach

The definitive structure of **Baumycin C1** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available peak list for the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Baumycin C1** is not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977 utilized Magnetic Resonance Spectroscopy to determine the structures of **Baumycin C1** and its analogues.<sup>[3]</sup> The expected chemical shifts can be inferred from the known spectra of the closely related and well-characterized anthracycline, Daunorubicin.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Key Functional Groups of **Baumycin C1** (based on Daunorubicin data)

Atom/Group	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Aglycone Aromatic Protons	7.0 - 8.0	110 - 140
Aglycone Aliphatic Protons	1.5 - 5.0	20 - 80
Daunosamine Anomeric Proton	~5.5	~100
Daunosamine Methyl Group	~1.2	~17
Acetyl Group Protons	~2.4	~30 (CH <sub>3</sub> ), ~210 (C=O)
Methoxy Group Protons	~4.0	~57
Formyl Proton	~8.0	~163

Note: These are predicted values and should be confirmed with experimental data for **Baumycin C1**.

## Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Baumycin C1**, which aids in confirming its structure. Electrospray Ionization (ESI) is a common technique for the analysis of anthracyclines. The fragmentation of **Baumycin C1** is expected to involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine sugar moiety.

Table 3: Expected Key Mass Spectrometry Fragments for **Baumycin C1**

Fragment	Description	Expected m/z
[M+H] <sup>+</sup>	Protonated molecule	556.18
[Agycone+H] <sup>+</sup>	Protonated aglycone moiety	399.10
[Sugar] <sup>+</sup>	Daunosamine derivative moiety	158.08

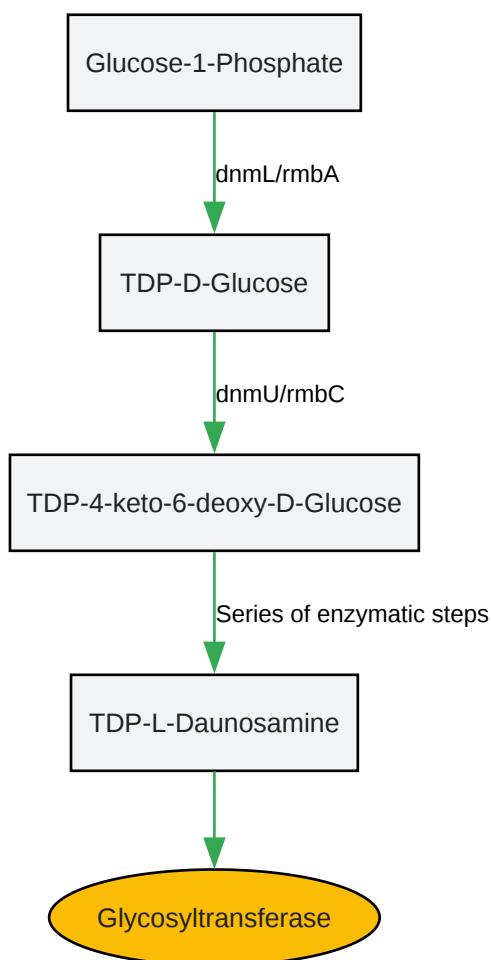
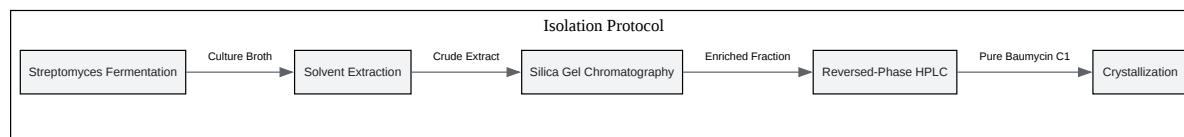
## Experimental Protocols

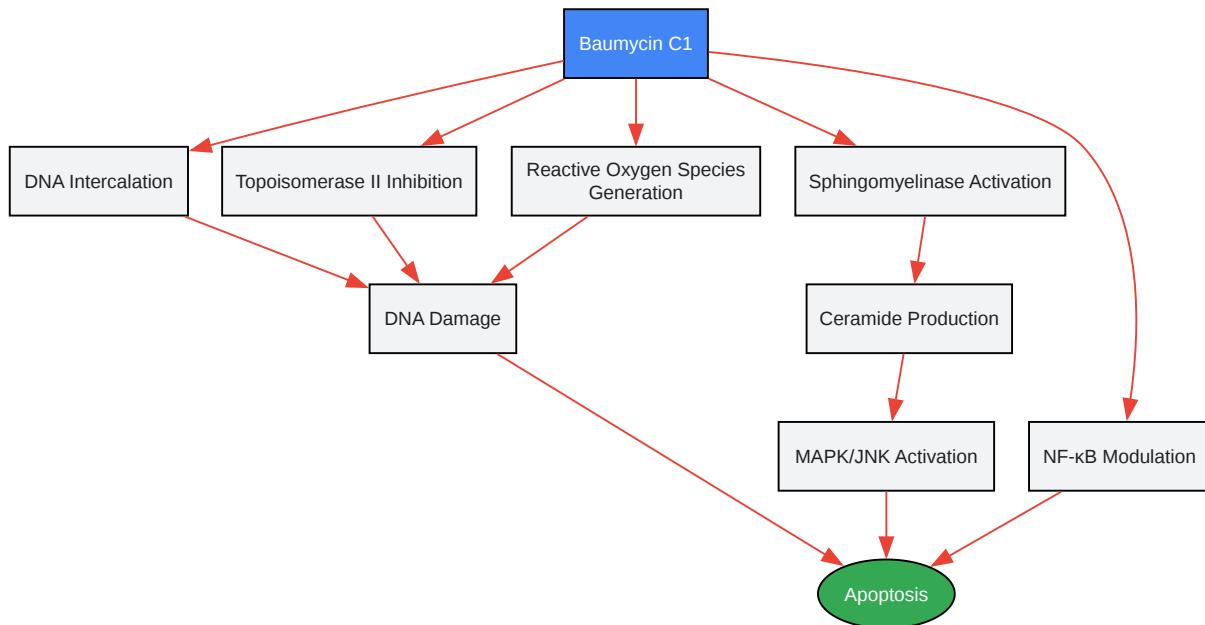
The isolation and structural characterization of **Baumycin C1** involve a series of well-established laboratory procedures.

### Isolation and Purification of Baumycin C1

A general protocol for the isolation of baumycins from *Streptomyces* culture is as follows:

- Fermentation: Culturing of a **Baumycin C1**-producing *Streptomyces* strain in a suitable nutrient medium.
- Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or chloroform to partition the anthracyclines.
- Chromatography:
  - Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate compounds based on polarity.
  - High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).
- Crystallization: Crystallization of the purified **Baumycin C1** from an appropriate solvent system to obtain a pure sample for analysis.





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